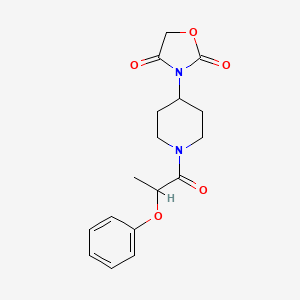

3-(1-(2-Phenoxypropanoyl)piperidin-4-yl)oxazolidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The description of a chemical compound usually includes its molecular formula, structure, and other identifiers like CAS number. It may also include the role or use of the compound in various industries or research .

Synthesis Analysis

This involves the methods used to synthesize the compound. It can include the starting materials, reaction conditions, catalysts used, and the yield of the product .Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It can include the conditions required for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, and stability. It can also include the compound’s reactivity with common reagents .Wissenschaftliche Forschungsanwendungen

Electrooxidative Cyclization in Synthesis

Electrooxidative cyclization methods have been applied to synthesize novel oxazolidine derivatives, demonstrating the versatility of this approach in creating complex molecular structures. For instance, the synthesis of 2-aryl-1,3-oxazinane and 2-aryl-1,3-oxazolidine derivatives from N-benzyl-2-piperidineethanols highlights the efficiency of electrooxidative cyclization. This method significantly benefits from the use of catalytic amounts of iodide ions, improving the yields of the cyclized compounds (Okimoto et al., 2012).

Synthesis and Biological Activity

The synthesis of oxazolidine derivatives from β-hydroxy- or β-mercapto-α-amino acid esters has been investigated, resulting in compounds with potential biological activities. Such synthetic pathways demonstrate the functional versatility of oxazolidine derivatives and their potential as biologically active molecules (Badr et al., 1981).

Fungicidal Applications

Oxazolidinone derivatives, such as famoxadone, represent a new class of agricultural fungicides with excellent control over various plant pathogens. The development of famoxadone illustrates the application of oxazolidine compounds in creating effective solutions for crop protection, showcasing the potential of similar compounds in agricultural sciences (Sternberg et al., 2001).

Novel Synthetic Routes

Research into the synthesis of oxazolidine-2,4-diones via a tandem phosphorus-mediated carboxylative condensation-cyclization reaction using atmospheric carbon dioxide presents a novel and environmentally friendly approach to accessing these compounds. This method underscores the ongoing innovation in synthetic chemistry aimed at developing more sustainable practices (Zhang et al., 2015).

Wirkmechanismus

Target of Action

The primary target of 3-(1-(2-Phenoxypropanoyl)piperidin-4-yl)oxazolidine-2,4-dione is cereblon , a protein that plays a crucial role in the ubiquitin-proteasome system . This compound acts as a functionalized cereblon ligand .

Mode of Action

3-(1-(2-Phenoxypropanoyl)piperidin-4-yl)oxazolidine-2,4-dione interacts with its target, cereblon, by forming a complex. This interaction leads to the degradation of specific proteins . The compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions .

Biochemical Pathways

The compound affects the ubiquitin-proteasome pathway . This pathway is responsible for the degradation of proteins within the cell . By interacting with cereblon, the compound can influence the degradation of specific proteins, altering the normal functioning of this pathway .

Pharmacokinetics

The compound’s structure suggests that it may have certain physicochemical properties that could influence its adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The result of the compound’s action is the targeted degradation of specific proteins. This can lead to changes at the molecular and cellular levels, depending on the proteins that are degraded .

Action Environment

The action of 3-(1-(2-Phenoxypropanoyl)piperidin-4-yl)oxazolidine-2,4-dione can be influenced by various environmental factors. For instance, the storage temperature can affect the stability of the compound . .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[1-(2-phenoxypropanoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O5/c1-12(24-14-5-3-2-4-6-14)16(21)18-9-7-13(8-10-18)19-15(20)11-23-17(19)22/h2-6,12-13H,7-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHDLXNFWJDZGPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC(CC1)N2C(=O)COC2=O)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(2-Phenoxypropanoyl)piperidin-4-yl)oxazolidine-2,4-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxy-2-phenylacetate](/img/structure/B2973404.png)

![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2973410.png)

![(2,2-Difluoro-benzo[1,3]dioxol-4-YL)-acetic acid](/img/structure/B2973412.png)

![1-Cyclopentyl-3-[(oxolan-2-yl)methyl]urea](/img/structure/B2973416.png)

![5-(4-chlorobenzyl)-3-(4-methoxyphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2973417.png)

![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide](/img/structure/B2973418.png)

![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide](/img/structure/B2973425.png)